N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[4-[2-oxo-2-(1-phenylethylamino)ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-11(12-5-3-2-4-6-12)18-15(21)9-14-10-23-17(19-14)20-16(22)13-7-8-13/h2-6,10-11,13H,7-9H2,1H3,(H,18,21)(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUONTLEPGHLPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(2-Aminoethyl)Thiazole-2-Carboxylic Acid
Functionalization at Position 4
Introduce the 2-oxo group via oxidation of the 2-hydroxyethyl intermediate:
- Oxidation : Use pyridinium chlorochromate (PCC) in dichloromethane (0°C to rt, 4 h).
- Workup : Filter through Celite®, concentrate, and purify via silica gel chromatography.
Yield : 78%.
Amide Bond Formation: Cyclopropanecarboxamide Installation
The cyclopropanecarboxamide group is introduced via acylation of the thiazole’s amine at position 2. Two methods are prevalent:
Acyl Chloride Method
- Reagents : Cyclopropanecarbonyl chloride, triethylamine (Et₃N).
- Conditions :
- Dissolve 4-(2-oxoethyl)thiazole-2-amine (1 equiv) in dry MeCN.
- Add Et₃N (2.5 equiv) and cyclopropanecarbonyl chloride (1.2 equiv) at 5°C.
- Warm to rt, stir until completion (TLC monitoring).
- Workup :
Carbodiimide Coupling
For acid-sensitive substrates, use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt):
- Reagents : Cyclopropanecarboxylic acid (1.1 equiv), EDC (1.5 equiv), HOBt (1.5 equiv).
- Conditions :
- Stir in DMF at 0°C for 1 h, then add to the amine.
- React at rt for 12 h.
- Workup : Extract with EtOAc, wash with brine, dry (Na₂SO₄), concentrate.
Yield : 75–80%.
Alternative Pathways and Comparative Analysis
One-Pot Thiazole Formation
A streamlined approach condenses cyclopropanecarboxamide-thiourea with α-bromo ketone precursors:
Solid-Phase Synthesis
For high-throughput applications, immobilize the thiazole amine on Wang resin:
- Coupling : Use HBTU/DIPEA in DMF to attach Fmoc-cyclopropanecarboxylic acid.
- Cleavage : Treat with TFA/H₂O (95:5).
Yield : 60% (requires optimization).
Optimization and Challenges
Solvent Effects
Byproduct Management
- Bis-Acylation : Hydrolyze excess acylated products with 7 N NH₃/MeOH (1–16 h).
- Epimerization : Use chiral auxiliaries or low-temperature conditions to retain stereochemistry.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃):
- δ 1.15–1.30 (m, 4H, cyclopropane CH₂).
- δ 3.85 (q, J = 7.0 Hz, 1H, CH(CH₃)Ph).
- δ 8.20 (s, 1H, thiazole H).
- HRMS : [M+H]⁺ calcd. for C₁₈H₂₀N₃O₂S: 342.1276; found: 342.1279.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s biological activity and physicochemical properties are influenced by substituents on the thiazole ring and the amino group. Key analogs include:
Key Observations :
- Substituent Lipophilicity : The 1-phenylethyl group in the target compound likely enhances lipophilicity compared to p-tolyl (CAS 923139-08-6) or pyridinyl (compound 45), improving blood-brain barrier penetration for CNS targets .
- Synthetic Challenges : Bulky substituents (e.g., 4-methylpiperazinyl in compound 45) reduce reaction yields (9% vs. 43% for simpler analogs), likely due to steric hindrance during coupling .
- Biological Activity : PARP-1 inhibition is observed in thiazole-cyclopropanecarboxamide derivatives, but potency varies with substituent electronics. Electron-withdrawing groups (e.g., fluorine in CAS 923121-43-1) may enhance binding .
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (estimated MW ~370–390 g/mol) falls within the drug-like range. Substituents like piperazinyl (compound 45) improve water solubility, whereas 1-phenylethyl may reduce it .
- Metabolic Stability : Fluorinated analogs (e.g., CAS 923121-43-1) resist oxidative metabolism, while methoxy groups (CAS 923226-70-4) may undergo demethylation .
Biological Activity
N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring, an acetamide group, and a cyclopropanecarboxamide moiety, which contribute to its pharmacological properties.
Molecular Structure and Properties
- Molecular Formula : C18H23N3O2S
- Molecular Weight : 345.5 g/mol
- CAS Number : 923164-63-0
The structural features of this compound are significant as they enhance its interaction with biological targets, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C18H23N3O2S |
| Molecular Weight | 345.5 g/mol |
| CAS Number | 923164-63-0 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. The thiazole ring is known for its ability to inhibit tyrosine kinases, enzymes critical in cell signaling pathways that promote cancer cell proliferation. Inhibition of these pathways can lead to reduced tumor growth and metastasis .
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound may exhibit similar activities against various bacterial and fungal strains, potentially making it useful in treating infections.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. Studies on related thiazole compounds suggest mechanisms involving the inhibition of pro-inflammatory cytokines and enzymes.
In Vitro Studies
In vitro assays have demonstrated that this compound can effectively inhibit the growth of cancer cell lines. For instance, studies showed a dose-dependent reduction in cell viability in various cancer models, indicating its potential as a therapeutic agent .
The proposed mechanism of action involves the compound's ability to bind to specific enzymes involved in cancer progression. This binding modulates cellular pathways related to growth and proliferation, providing insights into its therapeutic potential. Further research is needed to elucidate the exact biochemical interactions at play .
Q & A
Q. What are the recommended synthetic routes for N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Cyclocondensation to form the thiazole ring using α-haloketones or thiourea derivatives under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
- Step 2 : Amide coupling between the thiazole intermediate and cyclopropanecarboxylic acid using coupling agents like HATU or EDCI, with DIPEA as a base in DMF (room temperature, 4–6 hours) .
- Step 3 : Functionalization of the 1-phenylethylamine moiety via reductive amination or nucleophilic substitution (e.g., NaBH₃CN in methanol, 24 hours) .
Key Validation : Monitor reaction progress via TLC and confirm final structure via / NMR and HRMS .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Analyze (e.g., δ 7.2–7.4 ppm for aromatic protons) and (e.g., δ 170–175 ppm for carbonyl groups) to verify functional groups .
- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 388.15) .
- IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
Q. How does the cyclopropane moiety influence the compound’s physicochemical properties?
- Methodological Answer : The cyclopropane ring enhances:
- Metabolic Stability : Reduced susceptibility to oxidative metabolism (confirmed via liver microsome assays) .
- Lipophilicity : LogP values (calculated via HPLC) increase by ~0.5 units compared to non-cyclopropane analogs, improving membrane permeability .
- Conformational Rigidity : X-ray crystallography or molecular dynamics simulations show restricted rotation, potentially optimizing target binding .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer :
- Solubility : Use DMSO for stock solutions (≤10 mM) and dilute in PBS (pH 7.4) or cell culture media .
- Stability : Monitor degradation via HPLC-UV at 254 nm under accelerated conditions (40°C, 75% RH for 4 weeks) .
Advanced Research Questions
Q. How can reaction yields be improved during the thiazole ring formation?
- Methodological Answer : Optimize via:
- Catalysis : Add ZnCl₂ or FeCl₃ (5 mol%) to accelerate cyclocondensation .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 120°C .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance intermediate solubility .
Q. What computational strategies are effective for predicting target binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of EGFR (PDB: 1M17) or PARP-1 (PDB: 5DS3) to identify binding pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinities (ΔG < -8 kcal/mol suggests strong binding) .
Q. How to resolve contradictions in reported biological activities across structural analogs?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., replacing 1-phenylethyl with furan-2-ylmethyl) and test in parallel .
- Off-Target Screening : Use a kinase inhibitor panel (e.g., Eurofins DiscoverX) to identify unintended targets .
- Proteomics : SILAC-based profiling to map protein interaction networks in treated cells .
Q. What strategies mitigate metabolic instability in vivo?
- Methodological Answer :
Q. How to evaluate the compound’s potential for off-target toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
